molecular formula C18H14O2Se2 B14521315 3,4-Bis(benzylselanyl)cyclobut-3-ene-1,2-dione CAS No. 62721-24-8

3,4-Bis(benzylselanyl)cyclobut-3-ene-1,2-dione

Cat. No.: B14521315
CAS No.: 62721-24-8
M. Wt: 420.2 g/mol
InChI Key: BWFYPDBVHOCRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Bis(benzylselanyl)cyclobut-3-ene-1,2-dione: is a chemical compound characterized by the presence of two benzylselanyl groups attached to a cyclobutene-1,2-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(benzylselanyl)cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione derivatives with benzylselanyl reagents. The reaction conditions often include the use of organic solvents such as diethyl ether or methanol, and the process may require the presence of catalysts or specific temperature conditions to facilitate the formation of the desired product .

Industrial Production Methods: While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions: 3,4-Bis(benzylselanyl)cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide or selenone derivatives, while reduction can produce selenol compounds .

Mechanism of Action

The mechanism of action of 3,4-Bis(benzylselanyl)cyclobut-3-ene-1,2-dione involves its interaction with molecular targets through the selenium atoms. Selenium can form strong bonds with various biomolecules, leading to the modulation of biological pathways. The compound may act as an antioxidant by scavenging reactive oxygen species or as an enzyme inhibitor by binding to active sites .

Comparison with Similar Compounds

Uniqueness: 3,4-Bis(benzylselanyl)cyclobut-3-ene-1,2-dione is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties.

Properties

CAS No.

62721-24-8

Molecular Formula

C18H14O2Se2

Molecular Weight

420.2 g/mol

IUPAC Name

3,4-bis(benzylselanyl)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C18H14O2Se2/c19-15-16(20)18(22-12-14-9-5-2-6-10-14)17(15)21-11-13-7-3-1-4-8-13/h1-10H,11-12H2

InChI Key

BWFYPDBVHOCRLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[Se]C2=C(C(=O)C2=O)[Se]CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.